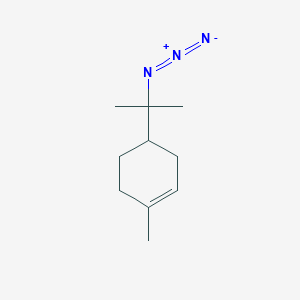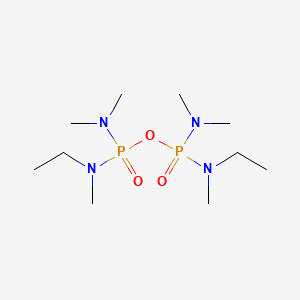
N,N-dichlorohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dichlorohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two chlorine atoms attached to the nitrogen atom in the hexan-1-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dichlorohexan-1-amine typically involves the chlorination of hexan-1-amine. One common method is the reaction of hexan-1-amine with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective formation of the dichloro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dichlorohexan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to hexan-1-amine.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hexan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require basic conditions and a suitable nucleophile.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Hexan-1-amine.
Substitution: Hexan-1-ol and other substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dichlorohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving the modification of amine-containing biomolecules.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which N,N-dichlorohexan-1-amine exerts its effects involves the interaction of its chlorine atoms with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dichloropentan-1-amine: Similar structure but with a shorter carbon chain.
N,N-dichlorobutan-1-amine: Even shorter carbon chain.
N,N-dichloropropan-1-amine: Shortest carbon chain among the similar compounds.
Uniqueness
N,N-dichlorohexan-1-amine is unique due to its specific carbon chain length, which can influence its reactivity and the types of reactions it undergoes. The presence of two chlorine atoms also makes it a versatile compound for various chemical modifications.
Eigenschaften
CAS-Nummer |
64851-26-9 |
|---|---|
Molekularformel |
C6H13Cl2N |
Molekulargewicht |
170.08 g/mol |
IUPAC-Name |
N,N-dichlorohexan-1-amine |
InChI |
InChI=1S/C6H13Cl2N/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3 |
InChI-Schlüssel |
FRGYQVHWPTUNMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)





